molecular formula C16H13ClN2O2S B3007743 4-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912759-24-1

4-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3007743
CAS No.: 912759-24-1
M. Wt: 332.8
InChI Key: AZGUGMCYCOHGJX-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This specific derivative is of significant interest in early-stage pharmacological research, particularly in oncology. Benzothiazole analogs have demonstrated potent and selective antitumor properties in various human cancer cell lines, including breast, lung, and colon cancer subpanels . The structural motif of this compound suggests potential for dual-action therapy, as related benzothiazole derivatives have been shown to not only inhibit cancer cell proliferation but also suppress key inflammatory cytokines such as IL-6 and TNF-α, which play a critical role in the tumor microenvironment . The mechanism of action for such compounds often involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways like AKT and ERK, which are central to tumor survival and growth . Beyond oncology, the benzothiazole nucleus is a key structural component in neuroprotective agents and central nervous system (CNS) drug discovery, with some derivatives being investigated for the treatment of conditions like Alzheimer's disease and Parkinson's disease . The 4-methoxy-7-methyl substitution pattern on the benzothiazole ring is a pharmacophore found in compounds with validated biological activity, including positive allosteric modulation of neuronal receptors . This product is intended for research purposes only, strictly for use in in vitro assays and as a reference standard in the development of novel therapeutic agents. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-9-3-8-12(21-2)13-14(9)22-16(18-13)19-15(20)10-4-6-11(17)7-5-10/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGUGMCYCOHGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structural features that include a benzothiazole moiety. This compound has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClN2O2S, with a molecular weight of 332.8 g/mol. The compound's structure can be represented as follows:

Structure C16H13ClN2O2S\text{Structure }\text{C}_{16}\text{H}_{13}\text{Cl}\text{N}_{2}\text{O}_{2}\text{S}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzothiazole have shown significant antibacterial and antifungal properties. In a study evaluating related thiazole compounds, some exhibited moderate antifungal activity against strains such as Candida albicans and Staphylococcus aureus .

CompoundActivity TypeTarget OrganismIC50 (µM)
This compoundAntibacterialE. coliTBD
Related Thiazole DerivativeAntifungalC. albicansTBD

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, similar benzothiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

In one study, compounds with structural similarities showed IC50 values in the micromolar range against MCF-7 cells, indicating promising anticancer activity. The presence of electron-withdrawing groups was noted to enhance biological potency .

Cell LineIC50 (µM)Mechanism
MCF-70.65Apoptosis induction
HCT1161.54Cell cycle arrest

Case Studies

Several case studies have focused on the biological evaluation of benzothiazole derivatives:

  • Study on Anticancer Properties : A series of benzothiazole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The study highlighted that modifications at the para position significantly influenced their biological activity .
  • Antimicrobial Resistance : In light of increasing antimicrobial resistance, novel derivatives including those based on benzothiazoles were synthesized and tested for efficacy against resistant strains. Results indicated that certain substitutions enhanced their antibacterial properties .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microbial cells.
  • Induction of Apoptosis : In cancer cells, these compounds may activate apoptotic pathways through caspase activation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
One of the most significant applications of 4-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is its potential as an anticancer agent. Studies have shown that compounds containing benzothiazole moieties exhibit cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Specific research has demonstrated that derivatives of this compound can effectively target cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy.

Antimicrobial Activity
This compound also exhibits antimicrobial properties. Research indicates that benzothiazole derivatives can inhibit the growth of bacteria and fungi, suggesting potential use in developing new antibacterial and antifungal agents. The presence of the chloro and methoxy groups enhances its activity against resistant strains, which is crucial in addressing the growing issue of antibiotic resistance.

Agricultural Science

Pesticide Development
In agricultural applications, this compound has been explored as a potential pesticide. Its chemical structure allows it to interact with specific biological pathways in pests, leading to effective pest control without harming beneficial organisms. Research has indicated that such compounds can disrupt the nervous systems of targeted pests, providing a selective approach to pest management.

Materials Science

Polymer Additives
The compound's unique properties make it suitable for use as an additive in polymer science. It can enhance the thermal stability and mechanical properties of polymers when incorporated into their matrices. This application is particularly relevant in developing materials that require high durability and resistance to environmental stressors.

Summary of Research Findings

Application Area Key Findings Potential Impact
Medicinal ChemistryAnticancer activity against various cell lines; Induces apoptosisDevelopment of new cancer therapies
Antimicrobial effects against resistant strainsNew antibacterial and antifungal agents
Agricultural ScienceEffective as a pesticide targeting specific pestsImproved pest management strategies
Materials ScienceEnhances thermal stability and mechanical properties of polymersDevelopment of durable materials

Case Studies

  • Anticancer Activity Study : A recent study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The study highlighted its mechanism involving apoptosis induction through mitochondrial pathways.
  • Pesticide Efficacy Trial : Field trials conducted on crops treated with this compound showed a marked reduction in pest populations compared to untreated controls. The results indicated not only effectiveness but also safety for non-target species.
  • Polymer Enhancement Research : Research involving the incorporation of this compound into polycarbonate matrices revealed improved impact resistance and thermal stability, suggesting its potential use in high-performance applications.

Comparison with Similar Compounds

N-(Benzothiazol-2-yl)-3-Chlorobenzamide

  • Structure : Lacks methoxy and methyl groups on the benzothiazole ring; benzamide has a 3-chloro substituent instead of 4-chloro.
  • Key Features :
    • Crystallographic studies reveal planar molecular geometry with trans-amide conformation and intramolecular N–H⋯N hydrogen bonding .
    • Synthesized as a by-product during thiourea purification, suggesting shared synthetic pathways with other benzothiazole derivatives.
  • Divergence : The absence of electron-donating methoxy groups may reduce solubility compared to the target compound.

N-(Dibenzylcarbamothioyl)-4-Methylbenzamide and Metal Complexes

  • Structure : Contains a carbamothioyl group instead of benzothiazole.
  • Key Findings :
    • Palladium(II) and platinum(II) complexes exhibit antibacterial activity (e.g., against Bacillus subtilis) and antifungal activity (e.g., versus Candida albicans), with potency comparable to reference drugs like ampicillin .
  • Divergence : The benzothiazole scaffold in the target compound may offer distinct metal-coordination properties or enhanced bioactivity due to heterocyclic rigidity.

4-Chloro-N-(5-(3-Nitrophenyl)-1,3,4-Thiadiazole-2-yl)Benzamide

  • Structure : Replaces benzothiazole with a thiadiazole ring bearing a nitro group.
  • Key Findings: Demonstrates anti-Pseudomonas aeruginosa activity, highlighting the role of electron-withdrawing substituents (e.g., nitro) in enhancing antimicrobial efficacy .

N-(4-Chloro-1,3-Benzothiazol-2-yl)-3-Methylbenzamide

  • Structure : Benzothiazole has 4-chloro instead of 4-methoxy/7-methyl; benzamide has 3-methyl.
  • Key Features :
    • Molecular weight: 302.778 (smaller than the target compound due to simpler substituents) .
    • Supplier data suggest industrial availability, though biological or catalytic data are unspecified.
  • Divergence : Substitution patterns significantly alter steric and electronic profiles, which may influence solubility or receptor affinity.

Data Table: Structural and Functional Comparison

Compound Name Substituents (Benzothiazole/Benzamide) Molecular Weight Key Properties/Activities References
Target Compound 4-OCH₃, 7-CH₃ (Benzothiazole); 4-Cl 522.639 Structural complexity, unknown bioactivity
N-(Benzothiazol-2-yl)-3-Chlorobenzamide None (Benzothiazole); 3-Cl ~275 (calculated) Planar structure, hydrogen bonding
N-(Dibenzylcarbamothioyl)-4-Methylbenzamide Carbamothioyl (Benzamide) Not reported Antimicrobial metal complexes
4-Chloro-N-(5-(3-Nitrophenyl)-Thiadiazole-2-yl)Benzamide Thiadiazole with NO₂ Not reported Anti-P. aeruginosa activity
N-(4-Chloro-1,3-Benzothiazol-2-yl)-3-Methylbenzamide 4-Cl (Benzothiazole); 3-CH₃ 302.778 Industrially available

Key Research Findings and Implications

Substituent Effects: Electron-donating groups (e.g., methoxy in the target compound) may enhance solubility or alter pharmacokinetics compared to halogenated analogs .

Synthetic Pathways :

  • Benzothiazole derivatives are often synthesized via condensation reactions involving benzoyl isothiocyanates or thioureas, as seen in , suggesting scalable routes for the target compound.

Biological Potential: While the target compound’s activity remains uncharacterized, structural analogs exhibit antimicrobial and antifungal properties, warranting further investigation .

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